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Compound of Interest

Compound Name: Diisopropylaniline

Cat. No.: B050358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-diisopropylaniline (DIPA) is a critical process in the production of various

agrochemicals, pharmaceuticals, and polymers. The selective alkylation of aniline to achieve

high yields of the 2,6-disubstituted product presents a significant challenge due to the potential

for N-alkylation and the formation of other C-alkylated isomers. This guide provides a

comparative analysis of experimental data for the synthesis of 2,6-diisopropylaniline and

discusses how computational studies can provide valuable insights into the reaction

mechanisms and regioselectivity, even when direct computational validation of specific

experimental results is not available.

Experimental Data Summary
The following table summarizes the experimental conditions and results for the synthesis of

2,6-diisopropylaniline from aniline and propylene, as reported in various studies.
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Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 2,6-

diisopropylaniline.

Protocol 1: Liquid Phase Alkylation in an Autoclave
This protocol is based on the procedure described for the high-pressure liquid-phase alkylation

of aniline with propylene.[1]

Materials:

Aniline

Propylene

Aluminum foil (catalyst precursor)

0.5L Autoclave

SQ-206 Gas Chromatograph for product analysis

Procedure:
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Add aniline and a specified amount of aluminum foil (e.g., 5g) to a 0.5L autoclave.

Seal the autoclave and stir the mixture.

Heat the autoclave to approximately 220°C to initiate the formation of the aniline aluminum

catalyst, which is indicated by the release of hydrogen gas.

After the catalyst formation is complete (pressure stabilizes), introduce propylene into the

autoclave.

Increase the temperature to the reaction temperature of 280-290°C.

Maintain the reaction at this temperature for 1 to 5 hours. The progress of the reaction can

be monitored by the pressure drop.

After the reaction is complete, cool the autoclave.

Add water to quench the catalyst and separate the slag.

The organic layer is then distilled to isolate the 2,6-diisopropylaniline product.

Analyze the product composition using a gas chromatograph.

Protocol 2: High-Pressure Liquid Jet Reactor Synthesis
This method utilizes a high-pressure liquid jet reactor to improve the reaction efficiency

compared to a standard autoclave.[2]

Materials:

Aniline

Propylene

Catalyst (as per the specific process)

High-pressure liquid jet reactor (LJR)

Procedure:
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The vapor-liquid equilibrium of propylene and aniline is first simulated using software like

Aspen-Plus to determine the optimal operating conditions.

The alkylation of aniline with propylene is then carried out in a high-pressure liquid jet

reactor.

The reaction is conducted at a temperature of 300-310°C for 6-8 hours.

A high liquid circulation rate of 10-12 times/h is maintained to enhance mixing and mass

transfer.

High reaction pressure is beneficial for the alkylation process in the LJR.

Product analysis is performed to determine the conversion of aniline and the selectivity to

2,6-diisopropylaniline.

Computational Insights and Comparison
While a direct computational study validating the specific experimental results for the synthesis

of 2,6-diisopropylaniline from aniline and propylene is not readily available in the literature,

computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool

to understand the underlying principles of this reaction.

Theoretical studies on the electrophilic aromatic substitution of aniline, such as methylation,

can offer insights into the regioselectivity of the alkylation process.[4] The amino group (-NH2)

of aniline is an activating group and an ortho-, para-director. This means that it increases the

electron density of the aromatic ring, particularly at the ortho and para positions, making them

more susceptible to electrophilic attack.

Key Computational Predictions and Their Correlation with Experimental Findings:

Regioselectivity: Computational models can calculate the activation energies for the

electrophilic attack at the ortho, meta, and para positions of the aniline molecule. These

calculations generally show that the energy barriers for attack at the ortho and para positions

are lower than for the meta position, which is consistent with the experimental observation

that alkylation occurs primarily at the ortho and para positions.[4]
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Steric Hindrance: The formation of 2,6-diisopropylaniline requires two bulky isopropyl

groups to be introduced at the ortho positions. Computational models can quantify the steric

hindrance in the transition states leading to ortho- and para-alkylation. While the amino

group electronically favors both ortho and para substitution, the increasing steric bulk of the

alkylating agent and the already substituted aniline would influence the final product

distribution. The experimental conditions, such as high temperatures, provide the necessary

energy to overcome the activation barriers, including those influenced by steric effects.

Reaction Mechanism: Computational studies can elucidate the stepwise mechanism of the

Friedel-Crafts alkylation, including the formation of the carbocation from propylene, the

electrophilic attack on the aniline ring to form a sigma complex (Wheland intermediate), and

the final deprotonation to restore aromaticity. Understanding the energy profile of this

pathway can help in optimizing reaction conditions.

The following diagram illustrates the general workflow for validating experimental findings with

computational studies.
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Workflow for validating experimental results with computational studies.

The reaction pathway for the synthesis of 2,6-diisopropylaniline via Friedel-Crafts alkylation is

proposed as follows:
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Reaction Steps
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Proposed reaction pathway for the synthesis of 2,6-diisopropylaniline.
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The experimental synthesis of 2,6-diisopropylaniline via the alkylation of aniline with

propylene has been demonstrated to achieve high conversion and selectivity under high-

temperature and high-pressure conditions with suitable catalysts. While direct computational

validation of these specific experimental setups is lacking in the current literature, the principles

derived from computational studies on aniline reactivity strongly support the observed

outcomes. Theoretical models help to explain the ortho-directing effect of the amino group and

the role of steric hindrance in determining the final product distribution. The synergy between

experimental work and computational modeling is crucial for the rational design of more

efficient and selective catalytic systems for the synthesis of valuable chemical intermediates

like 2,6-diisopropylaniline. Future computational studies focusing on the specific catalysts

and reaction conditions used in the industry would be invaluable for further process

optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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